6-methyl-7-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

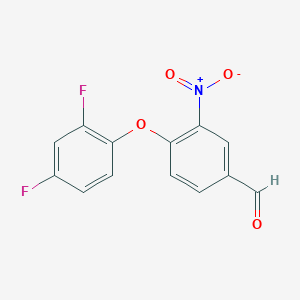

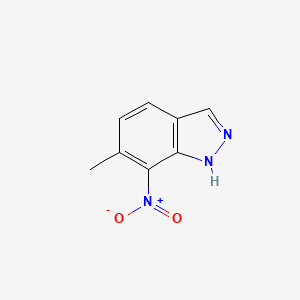

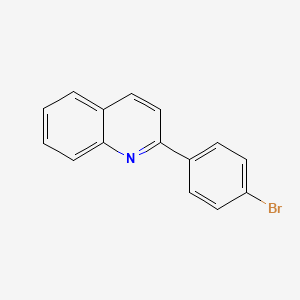

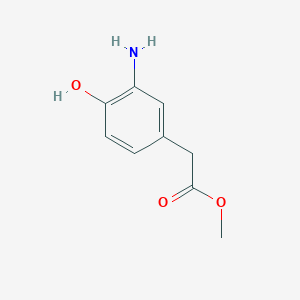

6-Methyl-7-nitro-1H-indazole is a heterocyclic compound with a molecular formula of C8H7N3O2 . It is a derivative of indazole, a heterocyclic small molecule containing an indazole ring .

Synthesis Analysis

The synthesis of 1H-indazole derivatives, including 6-methyl-7-nitro-1H-indazole, can be achieved through various methods. One approach involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .Molecular Structure Analysis

The molecular structure of 6-methyl-7-nitro-1H-indazole consists of a nitrogenous indazole ring substituted with a methyl group at the 6th position and a nitro group at the 7th position . The average mass of the molecule is 177.160 Da .Chemical Reactions Analysis

Indazoles, including 6-methyl-7-nitro-1H-indazole, can undergo various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently provide 3-alkyl/aryl-1H-indazoles .Physical And Chemical Properties Analysis

6-Methyl-7-nitro-1H-indazole is a solid substance . It has a molecular weight of 177.16 . The density of this compound is 1.4±0.1 g/cm3, and it has a boiling point of 379.7±22.0 °C at 760 mmHg .科学的研究の応用

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 6-methyl-7-nitro-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Anticancer Applications

Indazole derivatives have shown significant potential in the field of cancer research . For instance, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer .

Treatment of Respiratory Diseases

Indazole derivatives can also be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized for this purpose .

Antifungal and Antibacterial Applications

Indazole derivatives also possess antifungal and antibacterial activities . This makes them valuable in the development of new antimicrobial agents.

Synthesis of Other Compounds

The indazole core is also used in the synthesis of other complex compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antihypertensive Applications

Indazole derivatives are used in the development of antihypertensive drugs . These compounds help in the management of high blood pressure.

Antidepressant Applications

Indazole derivatives are also used in the development of antidepressant drugs . These compounds help in the management of depression and related disorders.

Anti-Inflammatory Applications

Indazole derivatives have anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.

Safety and Hazards

6-Methyl-7-nitro-1H-indazole is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

特性

IUPAC Name |

6-methyl-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNZLMQVJRCIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363178 |

Source

|

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-7-nitro-1H-indazole | |

CAS RN |

717881-06-6 |

Source

|

| Record name | 6-methyl-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)